molecular formula C20H24N2O3S B3740239 N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

Cat. No. B3740239
M. Wt: 372.5 g/mol
InChI Key: JTXFQMBHBCKDLC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide, also known as MP-10, is a sulfonamide compound that has been extensively studied for its potential use as a therapeutic agent. MP-10 is a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide inhibits carbonic anhydrase IX by binding to its active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been shown to have a potent inhibitory effect on carbonic anhydrase IX, with an IC50 value of 4.5 nM. In preclinical models, N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been shown to reduce tumor growth and metastasis, as well as improve the efficacy of chemotherapy and radiation therapy. N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 4 hours and good tissue penetration.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize on a large scale, and it has a potent inhibitory effect on carbonic anhydrase IX. However, N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has some limitations, including its relatively short half-life and potential off-target effects on other isoforms of carbonic anhydrase.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX. Another area of interest is the use of N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in combination with other therapeutic agents, such as chemotherapy and radiation therapy. Additionally, there is interest in using N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide as a diagnostic tool for cancer imaging, as well as exploring its potential use in other diseases where carbonic anhydrase IX is overexpressed.

Scientific Research Applications

N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been studied extensively for its potential use as a therapeutic agent for cancer. Carbonic anhydrase IX is overexpressed in many types of cancer cells, and its inhibition by N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been shown to reduce tumor growth and metastasis in preclinical models. N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has also been studied for its potential use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), as carbonic anhydrase IX is a biomarker for many types of cancer.

properties

IUPAC Name

N-(4-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-17-10-12-18(13-11-17)22(16-20(23)21-14-6-3-7-15-21)26(24,25)19-8-4-2-5-9-19/h2,4-5,8-13H,3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXFQMBHBCKDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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